Deoliosyl-3C-|A-L-digitoxosyl-MTM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoliosyl-3C-α-L-digitoxosyl-MTM is a semi-synthetic derivative of mithramycin, a well-known antitumor antibiotic. This compound has been studied for its potential anticancer properties, although it exhibits decreased anticancer activity compared to mithramycin . The molecular formula of Deoliosyl-3C-α-L-digitoxosyl-MTM is C₅₂H₇₆O₂₄, and it has a molecular weight of 1085.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoliosyl-3C-α-L-digitoxosyl-MTM involves the semi-synthetic modification of mithramycin. The process typically includes glycosylation reactions where specific sugar moieties are attached to the mithramycin core structure. The reaction conditions often involve the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of Deoliosyl-3C-α-L-digitoxosyl-MTM is achieved through a combination of chemical synthesis and biotechnological methods. The production process may involve the use of genetically engineered microorganisms to produce the mithramycin core, followed by chemical modifications to introduce the desired sugar moieties .
化学反応の分析
Types of Reactions
Deoliosyl-3C-α-L-digitoxosyl-MTM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions (OH⁻) and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Deoliosyl-3C-α-L-digitoxosyl-MTM has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosylated derivatives.
Biology: It is used to study the biological effects of glycosylated compounds and their interactions with cellular targets.
Medicine: It is investigated for its potential anticancer properties and its ability to inhibit specific transcription factors involved in cancer progression.
作用機序
The mechanism of action of Deoliosyl-3C-α-L-digitoxosyl-MTM involves its interaction with GC-rich DNA regions. This interaction blocks the binding of transcription factors, such as Sp1, to their GC-rich promoters, thereby inhibiting the transcription of proto-oncogenes. This inhibition suppresses various types of cancer by preventing the expression of genes involved in cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Mithramycin: The parent compound of Deoliosyl-3C-α-L-digitoxosyl-MTM, known for its potent anticancer activity.
Demycarosyl-3D-β-d-digitoxosyl-MTM: An analogue with improved activity against estrogen receptor-positive human breast cancer cells.
Deoliosyl-3C-β-d-mycarosyl-MTM: Another analogue with enhanced anticancer properties.
Uniqueness
Deoliosyl-3C-α-L-digitoxosyl-MTM is unique due to its specific glycosylation pattern, which affects its biological activity and interactions with cellular targets. While it has decreased anticancer activity compared to mithramycin, it serves as an important model compound for studying the effects of glycosylation on drug activity and specificity .
特性
分子式 |
C52H76O24 |
---|---|
分子量 |
1085.1 g/mol |
IUPAC名 |
(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6S)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22+,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 |
InChIキー |
CFCUWKMKBJTWLW-ALHYKVOTSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。